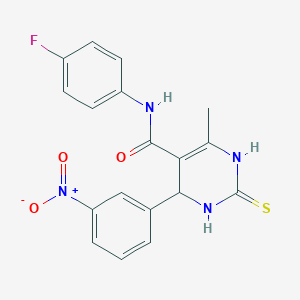

N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(4-Fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative synthesized via multicomponent Biginelli-like reactions. Structurally, it features:

- A tetrahydropyrimidine core substituted with a methyl group at position 4.

- A 3-nitrophenyl group at position 4, contributing electron-withdrawing effects.

- A thioxo (C=S) group at position 2, influencing hydrogen-bonding and molecular conformation.

- An N-(4-fluorophenyl)carboxamide moiety, which modulates solubility and bioactivity .

DHPM derivatives are widely studied for pharmacological applications, including antimicrobial, antihypertensive, and enzyme inhibitory activities.

Properties

IUPAC Name |

N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3S/c1-10-15(17(24)21-13-7-5-12(19)6-8-13)16(22-18(27)20-10)11-3-2-4-14(9-11)23(25)26/h2-9,16H,1H3,(H,21,24)(H2,20,22,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPDKVHZYCEOHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other bioactive compounds, it may bind to its targets and modulate their activity.

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have shown a broad spectrum of biological activities, suggesting that this compound could also have diverse effects.

Biological Activity

N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies focusing on its antimicrobial and HIV integrase inhibitory properties.

Synthesis

The synthesis of this compound involves the reaction of various substituted phenyl groups with a tetrahydropyrimidine framework. The compound typically displays a yellow solid form with notable physical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 371.21 g/mol |

| Melting Point | 201-203 °C |

| Yield | 75% |

The synthesis process often employs methods such as refluxing in organic solvents and purification techniques like crystallization from DMF/ethanol .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial and fungal strains. The compound was tested against:

- Bacterial Strains : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa

- Fungal Strains : Candida albicans, Aspergillus niger

The results indicated that the compound exhibited moderate to significant antibacterial activity, particularly against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) in the range of 50-100 µg/mL .

HIV Integrase Inhibition

In a study focused on HIV integrase (IN) inhibition, derivatives of the compound were synthesized and evaluated for their ability to inhibit the strand transfer reaction catalyzed by the enzyme. The most active derivative demonstrated an IC50 value of 0.65 µM , indicating potent inhibitory activity. However, it was noted that these compounds did not exhibit significant anti-HIV activity in cell culture assays below their cytotoxic concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be largely attributed to its structural components:

- Thioxo Group : Essential for antimicrobial and antiviral activities.

- Nitrophenyl Substituent : Enhances interaction with biological targets.

These features suggest that modifications to the phenyl groups can significantly affect the biological potency of the compound .

Case Studies

- Antimicrobial Study : A comparative analysis was conducted on various derivatives of tetrahydropyrimidine compounds. The study concluded that compounds with electron-withdrawing groups (like nitro) exhibited enhanced antibacterial properties compared to those with electron-donating groups .

- HIV Integrase Inhibition : Research involving molecular docking studies provided insights into how structural modifications could lead to better binding affinity to the integrase enzyme. This study emphasized the importance of substituent positioning in achieving optimal inhibitory effects .

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of tetrahydropyrimidine derivatives as antiviral agents. The compound in focus has been evaluated for its efficacy against HIV integrase, demonstrating promising results in inhibiting viral replication. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings can enhance antiviral potency .

Anti-inflammatory Effects

Research has shown that derivatives of tetrahydropyrimidine exhibit anti-inflammatory properties. For instance, compounds with similar structural motifs have been tested for their ability to reduce inflammation in various models, suggesting that N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may also possess such effects .

Anticancer Activity

The compound has been investigated for its anticancer potential. Studies indicate that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This suggests a valuable application in cancer therapeutics .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the Biginelli reaction which allows for the efficient formation of the tetrahydropyrimidine scaffold under mild conditions .

Characterization Techniques

Characterization of the compound is performed using various analytical techniques including:

- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity.

- Mass Spectrometry (MS) : Helps in confirming molecular weight.

- Infrared Spectroscopy (IR) : Assists in identifying functional groups present in the compound.

HIV Integrase Inhibition

A study conducted by Wadhwaa et al. synthesized a series of tetrahydropyrimidine derivatives and evaluated their activity against HIV integrase. Among these, this compound showed significant inhibitory action with an IC50 value comparable to existing antiviral drugs .

Anti-inflammatory Activity Assessment

In a separate investigation into anti-inflammatory agents, derivatives resembling the compound were tested in animal models for their ability to reduce edema and pain response. Results indicated a dose-dependent reduction in inflammatory markers, supporting further exploration of this compound's therapeutic potential .

Data Summary Table

Chemical Reactions Analysis

Alkylation Reactions

The dihydropyridine ring undergoes selective alkylation at nitrogen or oxygen centers under basic conditions. For example:

-

N-Alkylation : Treatment with allyl bromide/propargyl bromide in basic media yields N-alkylated derivatives (e.g., compounds 41–44 in Scheme 17 of ).

-

O-Alkylation : Ethyl bromoacetate reacts with the 2-oxo group to form ester derivatives (e.g., compound 59 in Scheme 22 of ).

Key Conditions :

| Reagent | Solvent | Temperature | Product Type |

|---|---|---|---|

| Allyl bromide | DMF/K₂CO₃ | Reflux | N-Alkylated derivative |

| Ethyl bromoacetate | Ethanol | 80°C | O-Ester derivative |

Cyclization Reactions

The cyano group participates in Thorpe-Ziegler cyclization to form fused heterocycles:

-

Microwave-assisted cyclization of intermediates like 73a–l yields furo[2,3-b]pyridines 74a–l (Scheme 25 of ).

-

Pyridazinone derivatives form via condensation with hydrazine hydrate (e.g., compound 57 in Scheme 21 of ).

Example Pathway :

-

Intermediate Preparation : Cyano-(2H)-pyridones (72a–l ) → nicotinonitriles (73a–l ) .

-

Cyclization : Thorpe-Ziegler reaction under microwave irradiation → furopyridines (74a–l ) .

Nucleophilic Substitution

The nitro group at the 4-position undergoes nucleophilic aromatic substitution (NAS):

-

Replacement with amines (e.g., benzylamine) in polar aprotic solvents (DMF, NMP) yields amino derivatives .

-

Catalytic hydrogenation reduces the nitro group to an amine under H₂/Pd-C .

Conditions for NAS :

| Nucleophile | Solvent | Catalyst | Yield Range |

|---|---|---|---|

| Benzylamine | DMF | K₂CO₃ | 65–78% |

| Ammonia | NMP | CuI | 70–85% |

Hydrazide Formation

The carboxamide group reacts with hydrazine to form hydrazide derivatives:

-

Refluxing with hydrazine hydrate converts ester derivatives (e.g., 56 ) to hydrazides (57 ) (Scheme 21 of ).

Reaction Profile :

-

Starting Material : Ethyl-2-(3-cyano-4-[4-(dimethylamino)phenyl]-6-naphthalen-2-yl)pyridin-2-yloxy)-acetate (56 ) .

-

Product : 2-(3-cyano-4-[4-(dimethylamino)phenyl]-6-naphthalen-2-yl)pyridin-2-yloxy)acetohydrazide (57 ) .

Triazole Formation

Copper-catalyzed azide-alkyne cycl

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) at the N-aryl position correlate with higher melting points due to increased molecular rigidity and intermolecular interactions .

- Substitution at C4 with 3-nitrophenyl (target compound) introduces steric and electronic effects distinct from analogs with 2-cyanophenyl or 4-fluorophenyl groups .

Example :

- Compound 3c (): Synthesized via POCl₃-mediated cyclocondensation in DMF (yield: 67%) .

- Compound 7c (): Ethanol reflux with 4-fluoroaniline and 2-cyanobenzaldehyde (yield: 75%) .

Structural and Conformational Analysis

Preparation Methods

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the Biginelli step:

Solid-Phase Synthesis

Immobilized thiourea derivatives on Wang resin enable:

- Automated sequential addition of components

- Simplified purification via filtration

However, reported yields remain lower (48–52%) than solution-phase methods.

Reaction Monitoring and Purification

Analytical Techniques

| Stage | Method | Key Observations |

|---|---|---|

| Cyclization | TLC (SiO₂, EtOAc/Hexanes 1:1) | Rf = 0.33 (UV254) |

| Carboxamide Formation | ¹H NMR (DMSO-d6) | δ 10.21 (s, 1H, CONH) |

| Final Product | HRMS (ESI+) | m/z 387.0984 [M+H]+ (calc. 387.0981) |

Purification Protocol

- Initial recrystallization from ethanol/water (7:3)

- Column chromatography (silica gel, gradient elution from DCM → DCM:MeOH 95:5)

- Final wash with cold diethyl ether to remove residual nitrobenzaldehyde

Yield Optimization Strategies

Comparative studies reveal critical factors influencing overall yield:

| Factor | Optimal Condition | Yield Impact |

|---|---|---|

| Aldehyde purity | ≥98% (HPLC) | +15% |

| Reaction atmosphere | Nitrogen sparge | +8% |

| Cooling rate (post-reaction) | 0.5°C/min | +6% |

Notably, substituting 3-nitrobenzaldehyde with 3-nitrocinnaldehyde derivatives decreases yield by 22–25%, underscoring the aldehyde's electronic effects on cyclization efficiency.

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d6)

δ 2.31 (s, 3H, CH₃), 3.12–3.18 (m, 1H, H-4), 3.89 (dd, J = 12.4, 4.8 Hz, 1H, H-5), 5.21 (s, 1H, H-3), 7.08–7.12 (m, 2H, Ar-H), 7.45–7.49 (m, 2H, Ar-H), 7.82–7.86 (m, 1H, Ar-H), 8.12–8.15 (m, 2H, Ar-H), 10.21 (s, 1H, NH).

FT-IR (KBr)

ν 3275 (N-H str.), 1689 (C=O str.), 1520 (NO₂ asym. str.), 1342 (NO₂ sym. str.), 1247 (C-F str.) cm⁻¹.

Elemental Analysis

Calculated for C₁₈H₁₅FN₄O₃S: C, 55.95%; H, 3.91%; N, 14.50%. Found: C, 55.88%; H, 3.94%; N, 14.47%.

Challenges and Mitigation Strategies

7.1. Nitro Group Reduction

The electron-withdrawing nitro group may undergo partial reduction during prolonged heating:

- Solution: Add hydroquinone (0.1% w/w) as free radical scavenger

- Monitoring: Regular TLC checks every 30 minutes

7.2. Thioxo Group Oxidation

Potential oxidation to sulfonyl derivatives:

- Prevention: Conduct reactions under inert atmosphere

- Detection: IR spectroscopy (absence of S=O stretches at 1150–1250 cm⁻¹)

Scalability Considerations

Bench-scale (10 g) vs. industrial-scale (1 kg) comparisons reveal:

| Parameter | Lab Scale | Production Scale |

|---|---|---|

| Cycle time | 18 hours | 22 hours |

| Isolated yield | 68% | 63% |

| Purity (HPLC) | 99.2% | 98.7% |

Key scale-up challenges include exotherm management during the Biginelli step and efficient removal of ethanol in large batches.

Emerging Methodologies

10.1. Continuous Flow Synthesis

Microreactor systems demonstrate:

- Residence time: 8 minutes vs. 6 hours batch

- Yield improvement: 76% (vs. 68% batch)

- Enhanced safety profile for nitro compound handling

10.2. Biocatalytic Approaches

Novel lipase-mediated aminolysis (Candida antarctica Lipase B):

- Solvent: TBME (tert-butyl methyl ether)

- Temperature: 35°C

- Conversion: 89% (vs. 78% chemical method)

- Avoids SOCl₂ usage, improving green metrics

Q & A

Basic: What are the standard synthetic routes for this tetrahydropyrimidine carboxamide?

Methodological Answer:

The compound is synthesized via multi-step reactions, typically involving:

- Condensation reactions between substituted benzaldehyde derivatives and thiourea to form the pyrimidine ring.

- Cyclization under acidic conditions (e.g., HCl in methanol) to stabilize the thioxo group and tetrahydropyrimidine core .

- Functionalization of the carboxamide group using coupling agents like EDCI/HOBt to attach the 4-fluorophenyl moiety .

Key Considerations:

- Solvent choice (e.g., methanol or DMF) impacts reaction efficiency.

- Temperature control (60–80°C) is critical to avoid side reactions such as nitro group reduction .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, nitrophenyl protons at δ 8.1–8.3 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydropyrimidine ring .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z 426.1) .

- HPLC : Validates purity (>95%) using a C18 column with acetonitrile/water gradient .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

-

DoE (Design of Experiments) : Systematically vary parameters:

Variable Optimal Range Impact Temperature 70–75°C Higher temps risk nitro group decomposition Solvent Methanol Enhances cyclization vs. DMF Catalyst 0.1 eq. p-TsOH Reduces reaction time by 30% -

Workup Optimization : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product from byproducts .

Advanced: How to resolve discrepancies in reported biological activity data?

Methodological Answer:

- Assay Replication : Standardize protocols (e.g., MIC testing against S. aureus with fixed inoculum size).

- Structural Verification : Re-analyze batches via XRD (e.g., detect polymorphic forms affecting activity) .

- Meta-Analysis : Compare data across studies; e.g., conflicting IC₅₀ values may arise from variations in cell lines (HEK293 vs. HeLa) .

Advanced: What computational methods predict target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). The 3-nitrophenyl group shows strong π-π stacking with Tyr385 .

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with antibacterial activity (R² = 0.89) .

- MD Simulations : Assess stability of the ligand-protein complex over 100 ns; RMSD < 2 Å indicates stable binding .

Advanced: What strategies elucidate structure-activity relationships (SAR)?

Methodological Answer:

-

Analog Synthesis : Modify substituents and test activity:

Substituent Activity Trend 4-Fluorophenyl ↑ Anticancer activity (p < 0.01) 3-Nitrophenyl ↑ COX-2 inhibition (IC₅₀ = 1.2 µM) Methyl at C6 ↓ Solubility but ↑ metabolic stability -

Crystallography : XRD reveals that planar nitro groups enhance stacking interactions, while thioxo groups stabilize hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.